molecular formula C3H4N2O2S B13826516 2-(Hydroxyamino)thiazol-4(5H)-one

2-(Hydroxyamino)thiazol-4(5H)-one

Cat. No.: B13826516
M. Wt: 132.14 g/mol
InChI Key: KDNSSLVGLQDCLK-UHFFFAOYSA-N
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Description

4(5H)-Thiazolone, 2-(hydroxyamino)- is a heterocyclic compound that features a thiazolone ring with a hydroxyamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(5H)-Thiazolone, 2-(hydroxyamino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioamides with α-haloketones, followed by oxidation to introduce the hydroxyamino group. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4(5H)-Thiazolone, 2-(hydroxyamino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiazolone ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

4(5H)-Thiazolone, 2-(hydroxyamino)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4(5H)-Thiazolone, 2-(hydroxyamino)- involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiazolone ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

    4(5H)-Thiazolone: Lacks the hydroxyamino group but shares the thiazolone ring structure.

    2-Amino-4(5H)-Thiazolone: Contains an amino group instead of a hydroxyamino group.

    4(5H)-Thiazolone, 2-(methylamino)-: Features a methylamino group instead of a hydroxyamino group.

Uniqueness: 4(5H)-Thiazolone, 2-(hydroxyamino)- is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in drug development and biochemical research.

Properties

Molecular Formula

C3H4N2O2S

Molecular Weight

132.14 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C3H4N2O2S/c6-2-1-8-3(4-2)5-7/h7H,1H2,(H,4,5,6)

InChI Key

KDNSSLVGLQDCLK-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N/C(=N/O)/S1

Canonical SMILES

C1C(=O)NC(=NO)S1

Origin of Product

United States

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